molecular formula C20H24O4 B561641 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- CAS No. 1432075-68-7

2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-

Cat. No.: B561641
CAS No.: 1432075-68-7
M. Wt: 328.408
InChI Key: ORBVONLAJRGOAY-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- typically involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity. This could involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the geranyl moiety, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro derivatives, and various substituted coumarins.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a simpler structure and similar biological activities.

    Umbelliferone: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory properties.

    Scopoletin: Another coumarin derivative with potential therapeutic applications.

Uniqueness

2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy- is unique due to its geranyl moiety, which enhances its lipophilicity and biological activity compared to other coumarin derivatives. This structural feature allows it to interact more effectively with lipid membranes and cellular targets, making it a promising candidate for drug development and other applications .

Properties

IUPAC Name

7-(3,7-dimethylocta-2,6-dienoxy)-5-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVONLAJRGOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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